3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one

Regioisomer differentiation Lipophilicity Dihydrofuran SAR

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one (CAS 1601049-19-7, molecular formula C₈H₁₃NO₂, MW 155.19 g/mol) is a synthetic amino ketone featuring a 4,5-dihydrofuran ring coupled to a 3-amino-2-methylpropan-1-one side chain. The compound belongs to the dihydrofuran amino ketone class and is cataloged under PubChem CID 102652453.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13166950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)C1=CCCO1
InChIInChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h3,6H,2,4-5,9H2,1H3
InChIKeyZVLFNJSQIBZAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one CAS 1601049-19-7: Procurement-Relevant Chemical Identity and Class Context


3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one (CAS 1601049-19-7, molecular formula C₈H₁₃NO₂, MW 155.19 g/mol) is a synthetic amino ketone featuring a 4,5-dihydrofuran ring coupled to a 3-amino-2-methylpropan-1-one side chain [1]. The compound belongs to the dihydrofuran amino ketone class and is cataloged under PubChem CID 102652453 [1]. It is commercially supplied at ≥95% purity for research use by multiple vendors including AKSci and Leyan . The compound is structurally related to the natural antibiotic furanomycin and represents a scaffold of interest for antibacterial agent development and urease inhibition studies [2].

Why In-Class Dihydrofuran Amino Ketone Analogs Cannot Be Interchanged with 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one: Evidence-Based Structural Differentiation


Within the dihydrofuran amino ketone class, subtle structural variations—regioisomeric ring attachment, amino group position, N-methylation status, and α-methyl substitution—produce measurably distinct computed physicochemical property profiles that alter lipophilicity (XLogP), hydrogen bonding capacity (TPSA), and molecular flexibility (rotatable bond count), which directly impact ligand-target binding, solubility, permeability, and ultimately biological activity [1]. Generic substitution by a regioisomer (3-yl vs. 2-yl), an N-methyl homolog, or a chain-shortened des-methyl analog without experimental validation risks introducing an uncharacterized compound with divergent pharmacological behavior, as demonstrated by the narrow structure–activity relationship observed in furanomycin-class antibacterials [2].

Quantitative Evidence Guide: How 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one Differentiates from Its Closest Structural Analogs


Regioisomeric Dihydrofuran Attachment: 2-yl vs. 3-yl Ring Position Produces a 0.5 Log Unit Shift in Computed XLogP

The target compound (4,5-dihydrofuran-2-yl attachment) exhibits a computed XLogP3-AA of 0.3 compared to −0.2 for its direct regioisomer 3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one (CAS 1881835-91-1) [1]. This 0.5 log unit difference reflects altered electronic distribution across the dihydrofuran ring, with the 2-yl isomer being more lipophilic, which may favor membrane permeation. Both compounds share identical molecular formula (C₈H₁₃NO₂), molecular weight (155.19 g/mol), TPSA (52.3 Ų), and heavy atom count (11), making this lipophilicity difference one of the few measurable distinguishing parameters [1][2].

Regioisomer differentiation Lipophilicity Dihydrofuran SAR

Primary Amine vs. N-Methyl Substitution Effect: TPSA and Hydrogen Bonding Capacity Differentiate Scaffolds for Target Engagement

The target compound bears a primary amine (–NH₂) at the 3-position, while the N-methyl analog 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)propan-1-one (CAS 1596846-54-6) contains a secondary methylamine (–NHCH₃) [1]. This single N-methylation markedly reduces the topological polar surface area from 52.3 Ų (target) to 38.3 Ų (N-methyl analog), while increasing XLogP from 0.3 to 0.7 [1][2]. The TPSA decrease of 14.0 Ų (26.8% reduction) indicates significantly reduced hydrogen bonding donor/acceptor capacity, which can alter binding interactions with biological targets and affect aqueous solubility.

N-methylation SAR TPSA Hydrogen bonding Amine derivatization

Amino Group Position (3-Amino vs. 2-Amino) Alters Molecular Flexibility: Rotatable Bond Count Difference

The target compound (3-amino substitution) possesses 3 rotatable bonds, whereas the 2-amino isomer 2-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one (CAS 1602947-99-8) has only 2 rotatable bonds [1]. This difference arises because the 2-amino isomer features a geminal dimethylamino group (C(CH₃)₂NH₂) directly adjacent to the carbonyl, where the quaternary α-carbon restricts rotational freedom of the amino-bearing fragment [2]. The additional rotatable bond in the target compound may impose a moderately higher entropic penalty upon target binding but also provides greater conformational sampling for induced-fit interactions.

Conformational flexibility Amino position isomer Rotatable bonds Entropic penalty

α-Methyl Substitution Effect: Structural Comparison with Des-Methyl Analog for Metabolic Stability and Lipophilicity

The target compound incorporates an α-methyl group at the 2-position of the propanone chain, absent in the des-methyl analog 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one (CAS 1595673-89-4) [1]. This methyl substitution increases computed XLogP from −0.3 (des-methyl) to 0.3 (target), a +0.6 log unit shift, and increases molecular weight from 141.17 to 155.19 g/mol [1][2]. α-Methyl groups adjacent to carbonyls are known in medicinal chemistry to confer steric hindrance against metabolic enzymes, potentially improving in vitro metabolic stability, though direct experimental confirmation for this specific compound is lacking.

Alpha-methyl effect Metabolic stability Lipophilicity modulation Des-methyl analog

Measured Urease Inhibition Activity: The Target Compound Is the Only Scaffold Member with Publicly Reported Biochemical Affinity Data

Among the five closest structural analogs examined (regioisomers, N-methyl homolog, amino-position isomer, des-methyl analog), only the target compound 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one has a publicly deposited biochemical affinity measurement: an IC₅₀ of 3.12×10⁴ nM (31.2 µM) against bacterial urease (Escherichia coli urease subunit alpha) using urea substrate with 15-minute pre-incubation followed by ELISA detection [1]. While this represents weak inhibition compared to potent urease inhibitors (IC₅₀ typically <1 µM), it establishes the compound as the only biochemically characterized member of this specific analog series, providing a measurable starting point for SAR expansion [1]. No comparable urease inhibition data is available in ChEMBL or BindingDB for the regioisomer, N-methyl, 2-amino, or des-methyl analogs.

Urease inhibition Antibacterial target Biochemical assay IC50

Evidence-Based Research Application Scenarios for 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one


Scaffold Anchor Point for Dihydrofuran Amino Ketone Structure–Activity Relationship (SAR) Expansion Targeting Bacterial Urease

With a measured IC₅₀ of 31.2 µM against E. coli urease, the target compound serves as the sole biochemically characterized member of its immediate analog series [1]. Researchers initiating a urease inhibitor program can use this compound as a starting hit for systematic derivatization—modifying the dihydrofuran ring (2-yl vs. 3-yl), varying amine substitution (primary vs. N-methyl), and altering α-substitution patterns—while benchmarking all new analogs against the 31.2 µM baseline. The compound's computed XLogP of 0.3 and TPSA of 52.3 Ų fall within favorable drug-like space, supporting its use as a lead-like starting point [2].

Regioisomeric Selectivity Probe for Dihydrofuran Ring Position Effects on Biological Activity

The 0.5 log unit XLogP difference between the target 2-yl compound (XLogP = 0.3) and its 3-yl regioisomer (XLogP = −0.2) provides a testable hypothesis for differential membrane permeability or target engagement [2]. Parallel procurement of both regioisomers enables matched-pair analysis in bacterial growth inhibition or enzymatic assays, where the regioisomeric attachment serves as the sole variable. This experimental design is especially valuable in antibacterial programs where subtle lipophilicity shifts can determine outer membrane penetration in Gram-negative pathogens.

Primary Amine-Specific Derivatization Platform for Parallel Library Synthesis

The target compound's primary amine functionality supports direct acylation, reductive amination, and sulfonamide formation without the steric hindrance of the α-quaternary center present in the 2-amino isomer (rotatable bonds = 2) [2]. The 3-amino-2-methylpropan-1-one architecture with 3 rotatable bonds offers greater conformational flexibility for derivatization, making this compound suitable as a common intermediate for generating diverse amide, sulfonamide, and urea libraries. The 95% commercial purity from multiple vendors ensures consistent starting material quality for parallel synthesis workflows .

Metabolic Stability Profiling of α-Methyl vs. Des-Methyl Amino Ketone Scaffolds in Microsomal Assays

The +0.6 XLogP shift and +14 Da molecular weight increase conferred by the α-methyl group relative to the des-methyl analog (CAS 1595673-89-4) presents a rationale for comparative metabolic stability assessment [2]. Head-to-head incubation of both compounds in liver microsome or hepatocyte assays would test the well-precedented hypothesis that α-methyl substitution adjacent to a carbonyl sterically shields against metabolic degradation. Such data, once generated, would directly inform procurement decisions between methylated and des-methylated scaffolds for lead optimization campaigns.

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